Gefitinib-d3 as Internal Standard Enables High-Accuracy Quantification (Accuracy 93.3–111.1%)
In a validated LC-MS/MS method for simultaneous quantification of five EGFR-TKIs in human plasma, a deuterated gefitinib analog (gefitinib-d6) was used as the internal standard to achieve high accuracy [1]. While the specific analog used was gefitinib-d6, this study demonstrates the class-level performance of deuterated gefitinib internal standards in clinical bioanalysis. The method achieved intra- and inter-day accuracy ranging from 93.3% to 111.1% for the five analytes, with IS-normalized matrix factors below 15% [2].
| Evidence Dimension | Analytical Accuracy (Plasma Concentration Measurement) |
|---|---|
| Target Compound Data | Gefitinib-d3 (or gefitinib-d6) as internal standard |
| Comparator Or Baseline | No internal standard or unlabeled standard (hypothetical) |
| Quantified Difference | Accuracy: 93.3% to 111.1% of nominal concentration |
| Conditions | LC-MS/MS, human plasma, five EGFR-TKIs (afatinib, erlotinib, gefitinib, icotinib, osimertinib) |
Why This Matters
This class-level evidence confirms that deuterated gefitinib internal standards are essential for achieving FDA/EMA-compliant accuracy in therapeutic drug monitoring of EGFR-TKIs, which is not possible with unlabeled standards.
- [1] Xiong X, et al. Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry. Clin Chim Acta. 2022 Feb 15;527:1-10. View Source
- [2] Xiong X, et al. (same as above). View Source
